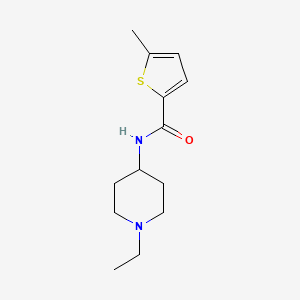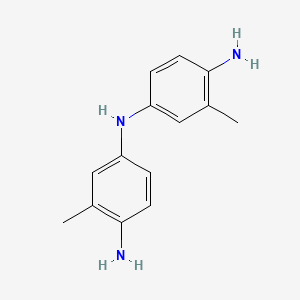
N-(1-ethyl-4-piperidinyl)-5-methyl-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-4-piperidinyl)-5-methyl-2-thiophenecarboxamide, also known as SNC80, is a synthetic opioid compound that has been extensively studied for its potential use in pain management and drug addiction treatment. SNC80 is a selective agonist of the delta-opioid receptor, which is a subtype of the opioid receptor family that is primarily localized in the brain and spinal cord.
作用機序
N-(1-ethyl-4-piperidinyl)-5-methyl-2-thiophenecarboxamide is a selective agonist of the delta-opioid receptor, which is a subtype of the opioid receptor family that is primarily localized in the brain and spinal cord. Activation of the delta-opioid receptor by this compound results in the inhibition of neurotransmitter release, which leads to analgesic effects. This compound also has a lower affinity for the mu-opioid receptor, which is the primary target of traditional opioid compounds such as morphine and fentanyl. This lower affinity may contribute to the reduced side effects observed with this compound.
Biochemical and Physiological Effects:
This compound has been shown to produce potent analgesic effects in animal studies, with a longer duration of action and fewer side effects compared to other opioid compounds. This compound has also been shown to reduce drug-seeking behavior in animal models of drug addiction, suggesting that it may be useful in the treatment of opioid addiction. This compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic effects.
実験室実験の利点と制限
N-(1-ethyl-4-piperidinyl)-5-methyl-2-thiophenecarboxamide has several advantages for lab experiments, including its potency, selectivity, and longer duration of action compared to other opioid compounds. However, this compound also has some limitations, including its relatively low solubility and stability, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(1-ethyl-4-piperidinyl)-5-methyl-2-thiophenecarboxamide. One area of research is the development of more stable and soluble forms of this compound, which may increase its utility in experimental settings. Another area of research is the investigation of the potential use of this compound in the treatment of other conditions, such as depression and anxiety. Finally, further research is needed to better understand the mechanism of action of this compound and its potential for use in the treatment of opioid addiction.
合成法
N-(1-ethyl-4-piperidinyl)-5-methyl-2-thiophenecarboxamide can be synthesized using a variety of methods, including the traditional organic synthesis method and the solid-phase synthesis method. The organic synthesis method involves the reaction of 5-methyl-2-thiophenecarboxylic acid with 1-ethyl-4-piperidone in the presence of a reducing agent and a catalyst. The solid-phase synthesis method involves the use of a resin-bound intermediate, which is then reacted with the appropriate reagents to form this compound.
科学的研究の応用
N-(1-ethyl-4-piperidinyl)-5-methyl-2-thiophenecarboxamide has been extensively studied for its potential use in pain management and drug addiction treatment. In animal studies, this compound has been shown to produce potent analgesic effects, with a longer duration of action and fewer side effects compared to other opioid compounds. This compound has also been shown to reduce drug-seeking behavior in animal models of drug addiction, suggesting that it may be useful in the treatment of opioid addiction.
特性
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-3-15-8-6-11(7-9-15)14-13(16)12-5-4-10(2)17-12/h4-5,11H,3,6-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJMTDVQPBKKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-methyl-1H-imidazol-2-yl)carbonyl]-3-{[4-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6000965.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(5-methyl-2-furyl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6000969.png)
![2-hydroxy-5-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]sulfonyl}-4(3H)-pyrimidinone](/img/structure/B6000974.png)
![ethyl 4-(4-methoxybenzyl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B6000987.png)
![1-(3-methoxyphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B6000990.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6000996.png)
![(2,1,3-benzoxadiazol-4-ylmethyl)[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amine](/img/structure/B6001002.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6001016.png)
![2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6001018.png)
![4-[4-(3,4-dimethyl-1-piperidinyl)butoxy]benzonitrile hydrochloride](/img/structure/B6001033.png)

![5-(phenoxymethyl)-N-[phenyl(4-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6001060.png)
